N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are fused, rigid, and planar N-heterocyclic systems containing both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyrimidines have been of great interest due to their biological potential and have been studied in the development of new therapies .
Scientific Research Applications
Human A3 Adenosine Receptor Antagonists
Researchers have designed derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold to act as potent and selective human A3 adenosine receptor antagonists. These compounds exhibit low nanomolar affinity and high selectivity toward this receptor, with some derivatives effectively countering oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as a model for neurotoxicity. Molecular modeling and pharmacological evaluation have played a crucial role in understanding the binding dynamics and selectivity for the hA3 AR, leading to insights into receptor-ligand recognition and the development of potential therapeutic agents (Squarcialupi et al., 2013).
Crystal Structure and Anticancer Activity
The crystal structure of a derivative of N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been synthesized and analyzed, revealing its potential in anticancer applications. This compound, characterized by X-ray diffraction among other techniques, possesses moderate anticancer activity, highlighting the significance of structural design in developing therapeutic agents (Lu Jiu-fu et al., 2015).
Antifungal Effects
The antifungal effects of certain derivatives containing the pyrazolo[1,5-a]pyrimidine framework against types of fungi such as Aspergillus terreus and Aspergillus niger have been investigated. These studies have revealed that specific derivatives exhibit significant antifungal activity, demonstrating the potential of these compounds in treating fungal infections (N. N. Jafar et al., 2017).
Radioligand Imaging with PET
Derivatives of the compound have been explored for their use in radioligand imaging with positron emission tomography (PET), particularly targeting the translocator protein (18 kDa). The synthesis and application of these derivatives in in vivo imaging demonstrate the compound's versatility in biomedical research, facilitating the study of neuroinflammation and neurodegeneration (Dollé et al., 2008).
Enaminones as Building Blocks
Enaminones derived from pyrazolo[1,5-a]pyrimidines have been used as building blocks for synthesizing various compounds with potential antitumor and antimicrobial activities. This research highlights the compound's role in the development of novel therapeutic agents with diverse biological activities (Riyadh, 2011).
Future Directions
Given the therapeutic potential of pyrazolo[1,5-a]pyrimidines, future research could focus on synthesizing and studying this compound and related derivatives. This could include investigating their biological activities, optimizing their synthesis, and assessing their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)20(15(2)24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXXITRXJQLHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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